5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione
Übersicht
Beschreibung
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazolidine ring, and a propenyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isocyanate with an appropriate amine, followed by the addition of an allyl alcohol derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be conducted under reflux to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, contributing to its observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylimidazolidine-2,5-dione: Lacks the propenyloxy substituent, resulting in different chemical properties.
4-[(2-Propenyloxy)methyl]imidazolidine-2,5-dione: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione is unique due to the presence of both the phenyl and propenyloxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H14N2O3 |
---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-phenyl-5-(prop-2-enoxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-2-8-18-9-13(10-6-4-3-5-7-10)11(16)14-12(17)15-13/h2-7H,1,8-9H2,(H2,14,15,16,17) |
InChI-Schlüssel |
JAYSRIKCRHFZJU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.